

Application of 2-Coumaranone in the Synthesis of Fungicides: A Focus on Azoxystrobin

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Compound of Interest

Compound Name: 2-Coumaranone

Cat. No.: B042568

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Application Note AN-2025-12-12

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Abstract

This document provides a detailed overview of the application of **2-coumaranone** as a key starting material in the synthesis of strobilurin fungicides, with a primary focus on the widely used agricultural fungicide, Azoxystrobin. Detailed synthetic pathways, experimental protocols, and quantitative data are presented to guide researchers, scientists, and professionals in drug development.

Introduction

2-Coumaranone, also known as 1-benzofuran-2(3H)-one, is a versatile bicyclic heteroaromatic compound.[1] Its structure, a fusion of a benzene ring and a γ -butyrolactone ring, serves as a foundational scaffold for various biologically active compounds.[1] While it is a precursor for dyes and pharmaceuticals, its most significant commercial application is in the agrochemical industry as a crucial intermediate for the synthesis of fungicides, most notably Azoxystrobin.[1] [2] Azoxystrobin, a member of the strobilurin class, is a broad-spectrum, systemic fungicide with significant global sales.[3]

Azoxystrobin's fungicidal activity stems from its ability to inhibit mitochondrial respiration in fungi.[4] It specifically binds to the Quinone outside (Qo) site of the cytochrome b-c1 complex,

thereby blocking electron transport and halting the production of ATP, which is essential for fungal cellular processes.[4]

This application note details the primary synthetic routes to (E)-Azoxystrobin originating from **2-coumaranone**, providing experimental protocols and quantitative data for key reaction steps.

Synthetic Pathways to Azoxystrobin from 2-Coumaranone

The industrial synthesis of Azoxystrobin from **2-coumaranone** is a multi-step process that generally follows a convergent approach, involving the synthesis of two key fragments that are later coupled. The primary intermediate derived from **2-coumaranone** is 3-(α -methoxy)methylenebenzofuran-2(3H)-one. From this intermediate, the synthesis can proceed through different pathways. A common and well-documented route involves the following key transformations:

- Formation of 3-(α -methoxy)methylenebenzofuran-2(3H)-one: **2-Coumaranone** is reacted with trimethyl orthoformate and acetic anhydride.
- Ring Opening and Formation of the Phenylacrylate Moiety: The lactone ring of 3-(α -methoxy)methylenebenzofuran-2(3H)-one is opened in the presence of sodium methoxide to form a methyl ester.
- Coupling with the Pyrimidine Moiety: The resulting phenylacrylate derivative is then coupled with a functionalized pyrimidine ring.

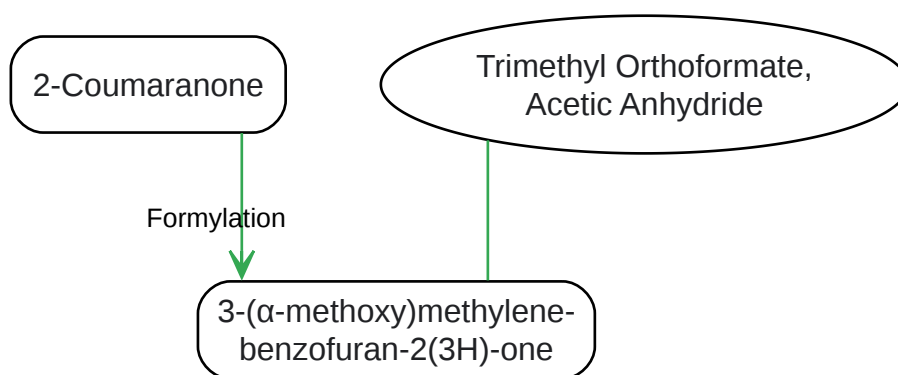
The following sections provide detailed protocols for these key steps.

Experimental Protocols

Synthesis of 3-(α -methoxy)methylenebenzofuran-2(3H)-one

This intermediate is a critical precursor for the phenylacrylate portion of Azoxystrobin.[4]

Reaction Scheme:



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Caption: Synthesis of the key intermediate 3-(α -methoxy)methylenebenzofuran-2(3H)-one.

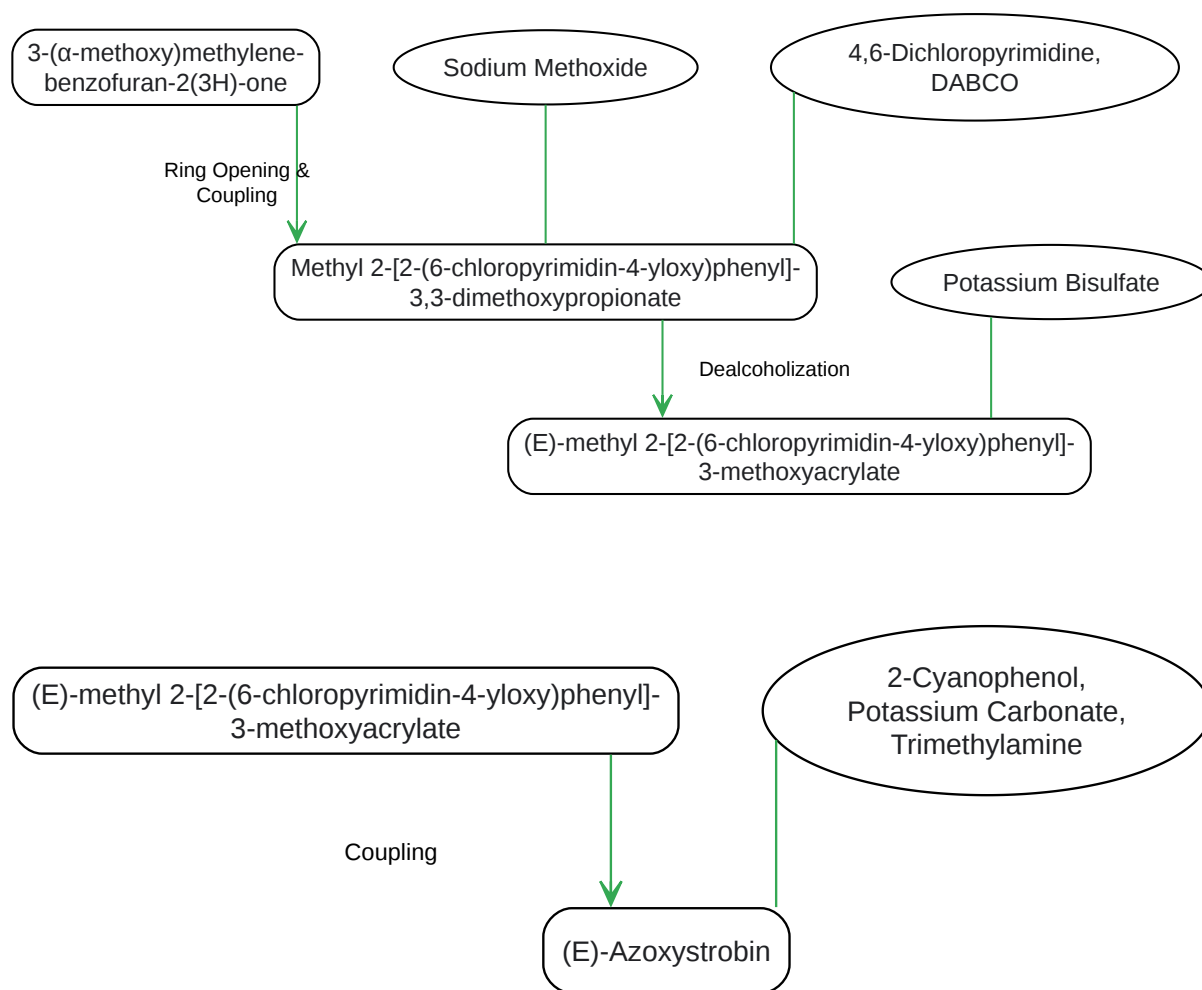
Protocol:

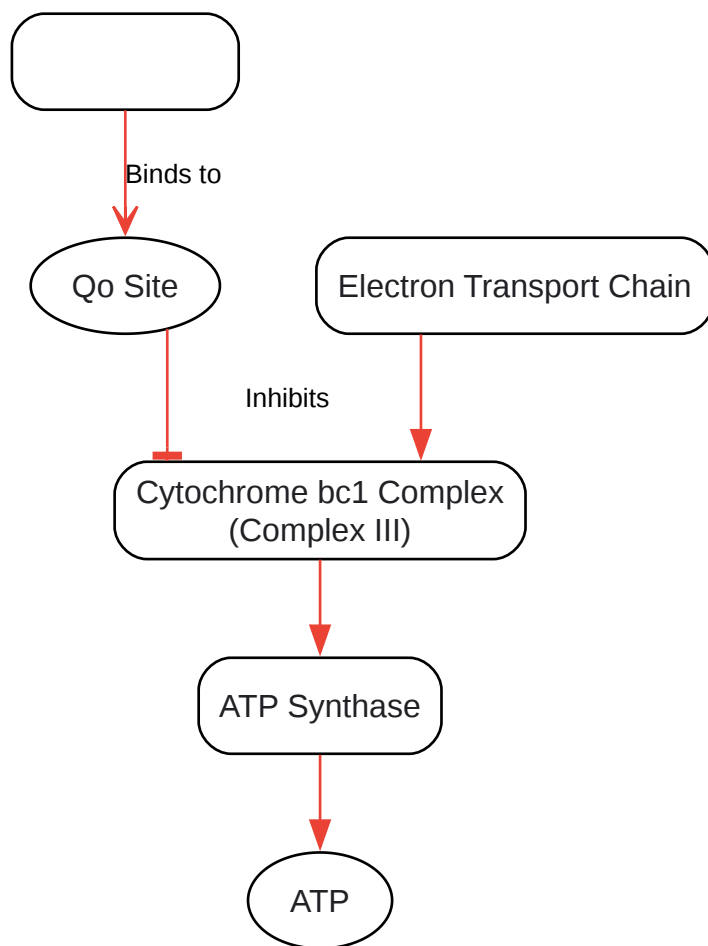
- To a suitable reaction vessel, add o-hydroxyphenylacetic acid, a solvent such as toluene, and a catalytic amount of an acid like p-toluenesulfonic acid.
- Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus to yield benzofuran-2(3H)-one (**2-coumaranone**).
- Without isolating the **2-coumaranone**, add trimethyl orthoformate and acetic anhydride to the reaction mixture. The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate is typically 1:2.0-2.4:1.0-1.2.
- Heat the reaction mixture to 105-115°C and collect the low-boiling fractions.
- After the reaction is complete (typically monitored by HPLC, approximately 12 hours), the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagents.
- The crude product can be purified by recrystallization or column chromatography to yield 3-(α -methoxy)methylenebenzofuran-2(3H)-one as a solid. A yield of over 90% with a purity of >97.5% (by HPLC) can be achieved.

Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

This protocol describes the conversion of the intermediate from section 3.1 to a key phenylacrylate fragment.

Reaction Scheme:





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